molecular formula C16H20N2O2S B6638997 N,2,4,6-tetramethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

N,2,4,6-tetramethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B6638997
M. Wt: 304.4 g/mol
InChI Key: RHUZIWPNEGYHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,4,6-tetramethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, commonly known as TMB-8, is a chemical compound that has been widely used in scientific research for its ability to inhibit calcium influx into cells. This inhibition has been shown to have a range of effects on various cellular processes, making TMB-8 a valuable tool for studying cellular function and disease.

Mechanism of Action

The mechanism of action of TMB-8 involves its ability to bind to and inhibit calcium channels in the cell membrane. This inhibition prevents calcium from entering the cell, which can have downstream effects on various cellular processes. TMB-8 has been shown to have a higher affinity for receptor-operated calcium channels than for store-operated calcium channels.
Biochemical and Physiological Effects
TMB-8 has been shown to have a range of biochemical and physiological effects on cells. It has been linked to changes in gene expression, alterations in cell proliferation and differentiation, and induction of apoptosis. TMB-8 has also been shown to have an effect on the immune system, with studies suggesting that it can modulate immune cell function.

Advantages and Limitations for Lab Experiments

TMB-8 is a valuable tool for studying cellular function and disease due to its ability to inhibit calcium influx into cells. This inhibition can be used to investigate a range of cellular processes and signaling pathways. However, there are limitations to its use, including its potential for off-target effects and the need to carefully control the concentration and exposure time in experiments.

Future Directions

There are many potential future directions for research involving TMB-8. One area of interest is the development of more selective calcium channel inhibitors that can be used to target specific cellular processes. Another area of interest is the investigation of the role of calcium signaling in disease, including cancer and neurodegenerative disorders. Additionally, there is potential for the use of TMB-8 in the development of new therapeutics for these diseases.

Synthesis Methods

TMB-8 can be synthesized through a multi-step process involving the reaction of toluene with pyridine-3-carboxaldehyde, followed by sulfonation and subsequent reaction with methylamine. The final product is purified through recrystallization.

Scientific Research Applications

TMB-8 has been used in a variety of scientific research applications, including the study of cellular signaling pathways and the regulation of calcium homeostasis. It has been shown to inhibit calcium influx into cells by blocking receptor-operated calcium channels and store-operated calcium channels. This inhibition has been linked to a range of effects on cellular processes, including changes in gene expression, cell proliferation, and apoptosis.

properties

IUPAC Name

N,2,4,6-tetramethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12-8-13(2)16(14(3)9-12)21(19,20)18(4)11-15-6-5-7-17-10-15/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUZIWPNEGYHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,4,6-tetramethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

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